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Resorufin N-acetyl-b-D-glucosamine

Cat. No.: B12315519
M. Wt: 416.4 g/mol
InChI Key: JIMDDOHARTZNGH-UHFFFAOYSA-N
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Description

Evolution and Significance of Synthetic Enzyme Substrates in Enzymology and Molecular Biology

The study of enzymes, the biological catalysts for most chemical reactions in living organisms, is fundamental to understanding cellular metabolism. embopress.org Historically, enzymatic reactions were analyzed in vitro under dilute conditions, which may not accurately reflect the cellular environment. embopress.org The development of synthetic enzyme substrates has been a significant leap forward, allowing researchers to probe enzyme function with greater precision.

The evolution of enzymology has been closely tied to the development of new technologies. wikipedia.org Synthetic substrates, designed and created by scientists, have become essential tools. sciencedaily.com Initially, simple chromogenic substrates, which produce a colored product upon enzymatic action, were widely used. A classic example is 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal), which yields a dark blue precipitate when cleaved by β-galactosidase. thermofisher.com

However, the quest for higher sensitivity and real-time monitoring capabilities led to the development of fluorogenic substrates. creative-enzymes.com These substrates offered a significant advantage by producing a fluorescent signal, which can be detected at much lower concentrations than colored products. creative-enzymes.comnumberanalytics.com This increased sensitivity is particularly valuable for studying enzymes present in small quantities within biological samples. creative-enzymes.com

The ability to create artificial enzymes and synthetic substrates has opened new avenues in medicine and industry. sciencedaily.com In molecular biology, synthetic substrates are used to detect reporter genes like lacZ (encoding β-galactosidase) and the β-glucuronidase (GUS) gene, which are crucial for studying gene expression. thermofisher.com Furthermore, the combination of computational design and in vitro evolution has enabled the creation of novel enzymes for reactions not found in nature, with synthetic substrates playing a key role in their development and optimization. sciencedaily.com This synergy between synthetic chemistry and biology continues to expand our understanding of enzyme structure, function, and evolution. sciencedaily.comnih.gov

Principles of Fluorometric Signal Generation for Enzyme Activity Quantification

Fluorometry is an analytical technique that measures the fluorescence emitted by a molecule after it has been excited by light of a specific wavelength. numberanalytics.com This method is based on the principle that certain molecules, known as fluorophores, can absorb light energy and re-emit it at a longer wavelength. numberanalytics.com The key components of fluorescence measurement include the excitation spectrum, emission spectrum, quantum yield, fluorescence lifetime, and polarization of the emission. creative-enzymes.com

The process of fluorescence can be described as follows:

Excitation: A fluorophore in its ground state (S₀) absorbs a photon of light, causing an electron to move to a higher energy, excited singlet state (S₁). creative-enzymes.com

Non-radiative Relaxation: The excited molecule rapidly loses some energy as heat, relaxing to the lowest vibrational level of the first excited state. This process is very fast, occurring on a picosecond timescale. creative-enzymes.com

Emission: From this relaxed excited state, the molecule returns to its ground state by emitting a photon. This emitted light is what is known as fluorescence. creative-enzymes.com

A crucial aspect of this process is the Stokes Shift , which is the difference in wavelength between the absorbed (excitation) and emitted (fluorescence) light. creative-enzymes.com Because some energy is lost as heat during the excited state, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. creative-enzymes.com This shift is fundamental to the sensitivity of fluorescence detection, as it allows the emitted light to be distinguished from the excitation light.

In the context of enzyme assays, fluorogenic substrates are designed to be initially non-fluorescent or have very low fluorescence. These substrates are composed of a fluorophore that is chemically modified or "masked". nih.gov When the enzyme of interest acts on the substrate, it cleaves a specific bond, releasing the fluorophore. creative-enzymes.comnih.gov This unmasking event leads to a dramatic increase in fluorescence, which can be measured over time to determine the rate of the enzymatic reaction. scbt.comcreative-enzymes.com For instance, the non-fluorescent butyl ester of resorufin (B1680543) can be used as a substrate for hydrolase enzymes; enzymatic cleavage of the ester bond yields the highly fluorescent molecule, resorufin. creative-enzymes.com

Advantages of Fluorogenic Probes in Modern Biochemical and Cell Biological Analysis

Fluorogenic probes have become indispensable tools in modern research due to their numerous advantages over other types of assays. scbt.comacs.org Their high sensitivity and ability to monitor diverse events selectively are key to their importance in chemical biology. nih.gov

Key Advantages of Fluorogenic Probes:

High Sensitivity: Fluorometry can detect very low concentrations of fluorescent molecules, making it ideal for studying reactions with low substrate concentrations or for analyzing small biological samples. creative-enzymes.comnumberanalytics.com This allows for the detection of enzyme activity levels as low as 0.2 mU/mL in some purified systems. thermofisher.com

Real-Time Monitoring: These probes permit the continuous monitoring of enzyme reactions as they occur, providing valuable kinetic data on fast reactions. scbt.comnumberanalytics.com This is a significant advantage over endpoint assays, which only provide a single data point.

Minimal Sample Preparation: Fluorometric assays often require less sample preparation compared to other methods, which helps to reduce the risk of sample degradation or contamination. numberanalytics.com

High-Throughput Screening (HTS): The sensitivity and simplicity of fluorogenic assays make them well-suited for HTS, a process used extensively in drug discovery to screen large libraries of compounds for potential enzyme inhibitors or activators. scbt.comnih.gov

Live-Cell Imaging: Cell-permeable fluorogenic probes allow for the visualization of enzyme activity within living cells and tissues, providing spatiotemporal information that is difficult to obtain with other methods. scbt.comnih.gov This enables researchers to observe the activation and regulation of enzymes in their natural context. scbt.com

Versatility: Fluorogenic probes have been developed for a wide range of enzymes, including glycosidases, proteases, phosphatases, and esterases. thermofisher.comnih.gov They are used in diverse fields such as genetics, molecular signaling, environmental monitoring, and diagnostics. scbt.com For example, they can be used to detect specific enzymes or microbial contaminants in environmental samples. scbt.com

The development of probes with different fluorescent colors (e.g., red, green, blue) allows for the simultaneous detection of multiple enzymatic activities in a single sample. nih.gov For instance, fluorophores like resorufin, 2-methyl TokyoGreen (2MeTG), and 4-trifluoromethylumbelliferone (TFMU) have been used to create a palette of fluorogenic substrates. nih.gov This multiplexing capability further enhances the power of fluorogenic probes in complex biological investigations.

Research Findings on Fluorogenic Substrates

The table below presents the spectral properties of common fluorophores used in the design of fluorogenic substrates. The choice of fluorophore can be critical, especially for cellular assays where factors like pH sensitivity and spectral overlap with cellular autofluorescence need to be considered.

FluorophoreExcitation (nm)Emission (nm)Notes
Resorufin 571585Exhibits a high extinction coefficient and its fluorescence is less dependent on pH, making it suitable for assays in acidic organelles like lysosomes. thermofisher.comnih.gov
4-Methylumbelliferone (4-MU) 365445A widely used fluorophore, but its fluorescence can be pH-sensitive, which may be a limitation in certain applications. nih.govnih.gov
4-Trifluoromethylumbelliferone (TFMU) 385502Offers a distinct spectral profile, useful for multiplexed assays. nih.gov
2-Methyl TokyoGreen (2MeTG) 491510A green fluorophore used in developing multi-color substrate panels. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O8 B12315519 Resorufin N-acetyl-b-D-glucosamine

Properties

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)

InChI Key

JIMDDOHARTZNGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O

Origin of Product

United States

Resorufin N Acetyl β D Glucosamine: Design and Chemical Synthesis

Structural Overview and Derivatization Strategy for Optical Reporting

The core structure of Resorufin (B1680543) N-acetyl-β-D-glucosamine consists of a resorufin fluorophore linked to an N-acetyl-β-D-glucosamine (GlcNAc) moiety. Resorufin is a highly fluorescent compound with a red-shifted absorption and emission profile, making it an excellent reporter molecule. researchgate.netnih.gov Its fluorescence is pH-dependent, and it is unstable in the presence of thiols. sigmaaldrich.com The derivatization strategy involves attaching the GlcNAc sugar unit to the resorufin core. This glycosylation renders the molecule non-fluorescent. Enzymatic cleavage of the glycosidic bond by N-acetyl-β-D-glucosaminidase releases the highly fluorescent resorufin, allowing for the optical detection of enzyme activity. researchgate.netresearchgate.net

Methodologies for Glycoside Synthesis of Resorufin N-acetyl-β-D-glucosamine

The synthesis of Resorufin N-acetyl-β-D-glucosamine involves several key steps, including glycosylation, transformations of intermediate compounds, and final purification.

Glycosylation Reactions for Aglycone Conjugation

A common method for attaching the sugar to the resorufin aglycone is the Koenigs-Knorr reaction. nih.gov This method typically involves the use of a peracetylated glycosyl halide, such as a bromo-sugar, as the glycosyl donor. The reaction is often catalyzed by a silver salt, like silver carbonate, which acts as a promoter. nih.gov

Multi-step Synthetic Routes and Intermediate Transformations

The synthesis is a multi-step process that begins with the preparation of the necessary precursors. nih.govnih.gov This includes the acetylation of the sugar and the preparation of the resorufin aglycone. Following the glycosylation reaction, which forms the protected intermediate, a series of transformations are required to yield the final product. nih.gov

Deacetylation and Purification Techniques in Target Compound Preparation

A critical step in the synthesis is the deprotection of the sugar moiety. A widely used method for this is the Zemplén deacetylation, which involves treating the protected intermediate with a catalytic amount of sodium methoxide (B1231860) in methanol. nih.gov This removes the acetyl protecting groups from the sugar. The final product is then purified using techniques such as filtration, washing, and recrystallization to obtain the high-purity Resorufin N-acetyl-β-D-glucosamine. nih.govchemicalbook.com

Precursor Carbohydrate Chemistry: N-acetyl-β-D-glucosamine (GlcNAc)

N-acetyl-β-D-glucosamine (GlcNAc) is a monosaccharide derivative of glucose and a fundamental building block for many complex carbohydrates. nih.gov It is the monomeric unit of chitin (B13524), the second most abundant carbohydrate polymer after cellulose. nih.gov

Chemical and Enzymatic Production Strategies for GlcNAc

Chemical Synthesis:

One of the primary industrial methods for producing GlcNAc is the acid hydrolysis of chitin, which is commonly sourced from crustacean shells. nih.gov This process typically uses strong acids like hydrochloric acid under controlled temperature conditions to break down the chitin polymer into its monomeric units. nih.govgoogle.com While effective, this method can have drawbacks such as high costs, lower yields (around 65%), and the generation of acidic waste. nih.govnih.gov An alternative chemical route involves the N-acetylation of glucosamine (B1671600), which can be obtained by the acid hydrolysis of chitin. nih.gov

Enzymatic Synthesis:

Protective Group Chemistry in GlcNAc Derivative Synthesis

The chemical synthesis of N-acetyl-β-D-glucosamine (GlcNAc) derivatives, including fluorogenic substrates like Resorufin N-acetyl-β-D-glucosamine, is a complex undertaking due to the polyfunctional nature of the monosaccharide. GlcNAc possesses multiple hydroxyl groups and an N-acetyl group, all of which can participate in reactions. To achieve the desired chemical modification at a specific position, chemists employ a strategy centered on the use of protecting groups. These temporary modifications mask the reactive functional groups, preventing them from undergoing unwanted reactions, thereby directing the chemical transformation to the desired site. scholaris.ca

In a typical glycosylation reaction, a fully protected glycosyl donor, which has a leaving group at the anomeric center (C-1), is reacted with a glycosyl acceptor that usually has a single free hydroxyl group. scholaris.ca The choice of protecting groups is critical as they can influence the reactivity of the sugar molecule and the stereochemical outcome of the reaction. scholaris.ca Common protecting groups used in carbohydrate chemistry include acetyl, benzoyl, benzyl, and trimethylsilyl (B98337) radicals for the hydroxyl groups. google.com

For the amino group at the C-2 position of glucosamine, specific protecting groups are required. While the native N-acetyl group can serve this purpose, other groups like phthalimido (Phth), azido (B1232118) (N₃), or N-trichloroacetyl (TCA) are often used. researchgate.net These groups are chosen based on their stability under certain reaction conditions and the ease of their selective removal later in the synthetic sequence. For instance, the phthalimido and azido groups have been successfully employed as protecting groups for the free amino groups in the synthesis of complex chitooligosaccharides. researchgate.net This strategic selection allows for the controlled construction of both homo- and hetero-oligosaccharides with precise arrangements of GlcN and GlcNAc units. researchgate.net

The use of protecting groups prevents side reactions and allows for the sequential deprotection and modification of the sugar backbone, which is essential for building complex glycosylated molecules. scholaris.canih.gov

Table 1: Common Protecting Groups in GlcNAc Synthesis

Functional GroupProtecting GroupAbbreviation
HydroxylAcetylAc
HydroxylBenzylBn
HydroxylBenzoylBz
AminoPhthalimidoPhth
AminoAzidoN₃
AminoN-TrichloroacetylTCA

Regio- and Stereochemical Control in GlcNAc Modifications

Achieving precise regio- and stereochemical control is paramount in the synthesis of GlcNAc derivatives. Regiocontrol refers to directing a reaction to a specific functional group among several similar ones (e.g., distinguishing between the C-3, C-4, and C-6 hydroxyls), while stereocontrol dictates the three-dimensional arrangement of the newly formed bonds, particularly the anomeric linkage at C-1.

The stereochemical outcome of a glycosylation reaction is heavily influenced by the nature of the protecting group at the C-2 position. The N-acetyl group of GlcNAc is known to act as a "participating" group. In a typical synthesis, the GlcNAc starting material is first fully acetylated and then treated to form a glycosyl donor, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. jst.go.jp During the subsequent glycosylation reaction, the amide carbonyl oxygen of the C-2 N-acetyl group can attack the anomeric center from the back face, forming a cyclic oxazolinium ion intermediate. The glycosyl acceptor (e.g., the resorufin aglycone) can then only attack from the opposite face, resulting exclusively in the formation of the desired β-glycosidic bond. This phenomenon, known as neighboring group participation, is a powerful tool for ensuring high stereoselectivity for the β-anomer.

Regiochemical control, or the ability to modify a single hydroxyl group in the presence of others, is typically achieved through a carefully planned sequence of protection and deprotection steps. For example, to selectively modify the C-6 hydroxyl, one might use protecting groups for the C-3 and C-4 hydroxyls that are stable under the conditions needed to remove a different, more labile protecting group at the C-6 position. A divergent synthetic route starting from a common precursor, p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, has been used to create a series of regioisomerically sulfated glucosaminides. researchgate.net This approach allows for the synthesis of derivatives sulfated specifically at the 3-, 4-, or 6-positions by manipulating the protecting groups to expose only the desired hydroxyl group for the sulfation reaction. researchgate.net This demonstrates how intricate protecting group strategies enable chemists to precisely control the final structure of the modified GlcNAc derivative.

Compound Names Table

Enzymatic Specificity and Catalytic Mechanism of Resorufin N Acetyl β D Glucosamine Interaction

N-acetyl-β-D-hexosaminidase (HEX) as the Primary Enzymatic Target

Resorufin (B1680543) N-acetyl-β-D-glucosamine is primarily targeted by the enzyme N-acetyl-β-D-hexosaminidase (HEX), also known as N-acetyl-β-D-glucosaminidase (NAG). nih.govnih.gov This enzyme plays a crucial role in various biological processes by breaking down complex sugar molecules. nih.govacs.org

Classification and Biological Roles of HEX (EC 3.2.1.52)

N-acetyl-β-D-hexosaminidases (EC 3.2.1.52) are a group of enzymes known as exo-acting glycosyl hydrolases. nih.govacs.org Their primary function is to remove N-acetyl-β-D-glucosamine (GlcNAc) or N-acetyl-β-D-galactosamine (GalNAc) residues from the non-reducing ends of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids. nih.govacs.org These enzymes are classified into several glycosyl hydrolase (GH) families, with the most prominent in humans belonging to the GH20 family. nih.govmdpi.com

In humans, there are two major forms, or isoenzymes, of HEX: HEXA and HEXB. nih.govnih.gov HEXA is a heterodimer composed of an α and a β subunit, while HEXB is a homodimer of two β subunits. nih.govnih.gov Both are encoded by separate genes, HEXA and HEXB, respectively. wikipedia.orgsinobiological.com These enzymes are typically found in lysosomes, which are acidic compartments within cells, and thus function optimally at an acidic pH of around 5. nih.gov

The biological roles of HEX are extensive and critical for cellular health. They are integral to the degradation of various glycoconjugates. nih.govuniprot.org A key function of HEXA, in conjunction with the GM2 activator protein, is the breakdown of GM2 gangliosides, a type of lipid molecule found in nerve cells. nih.govwikipedia.org Deficiencies in HEXA activity due to genetic mutations lead to the accumulation of GM2 gangliosides, causing neurodegenerative lysosomal storage disorders like Tay-Sachs disease. nih.govnih.govwikipedia.org Similarly, mutations in the HEXB gene can result in Sandhoff disease, another lipid storage disorder. wikipedia.orgnih.gov

Feature Description
Enzyme Class Exo-acting glycosyl hydrolase (EC 3.2.1.52)
GH Family Primarily GH20 in humans
Human Isoenzymes HEXA (αβ heterodimer), HEXB (ββ homodimer)
Subcellular Location Lysosomes
Optimal pH ~5
Biological Function Hydrolysis of terminal N-acetyl-β-D-glucosamine and N-acetyl-β-D-galactosamine residues from glycoconjugates. Degradation of GM2 gangliosides (primarily HEXA).
Associated Diseases Tay-Sachs disease (HEXA deficiency), Sandhoff disease (HEXB deficiency)

Active Site Structural Features and Substrate Accommodation in HEX

The active site of HEX is a pocket-like structure designed to specifically recognize and bind its substrates. ub.edu The conformation of this active site allows it to accommodate both N-acetyl glucose and N-acetyl galactose isomers. nih.gov The enzyme can also accept a relatively hydrophobic aglycone unit, which is the non-sugar part of the substrate, such as the resorufin molecule in the case of the fluorogenic substrate. nih.gov

Key amino acid residues within the active site are crucial for substrate binding and catalysis. For instance, in the α subunit of HEXA, a specific loop structure is responsible for binding the GM2 activator protein, which is necessary for presenting the GM2 ganglioside to the enzyme. wikipedia.org Arginine and glutamate (B1630785) residues are among the critical amino acids that form hydrogen bonds with the substrate, holding it in the correct orientation for catalysis. wikipedia.org

Catalytic Mechanism of Glycosidic Bond Hydrolysis by HEX

HEX enzymes, particularly those in the GH20 family, employ a substrate-assisted catalytic mechanism to hydrolyze the glycosidic bond. nih.govmdpi.com This is a type of retaining mechanism, meaning the stereochemistry at the anomeric carbon of the sugar is preserved after hydrolysis. researchgate.netresearchgate.net

The process involves the following key steps:

Protonation: A general acid catalyst in the active site, typically a glutamic acid residue (e.g., Glu355 in HEXB), donates a proton to the oxygen of the glycosidic bond. nih.gov

Nucleophilic Attack: The oxygen of the substrate's own C-2 acetamido group acts as a nucleophile, attacking the anomeric carbon (C1) of the glucosamine (B1671600) moiety. nih.govmdpi.com This is a key feature of the substrate-assisted mechanism. An aspartic acid residue (e.g., Asp354 in HEXB) helps to correctly position the acetamido group for this attack. nih.gov

Formation of an Oxazolinium Ion Intermediate: The nucleophilic attack leads to the cleavage of the glycosidic bond and the formation of a reactive oxazoline (B21484) or oxazolinium ion intermediate. nih.govnih.gov The leaving group (the aglycone, in this case, resorufin) is released.

Hydrolysis: A water molecule, activated by the general base catalyst (the same glutamic acid residue that acted as the acid), attacks the anomeric carbon of the oxazolinium intermediate. mdpi.com This step breaks the intermediate and results in the final product with the original stereochemistry.

Catalytic Step Description Key Residues/Moieties
Protonation Donation of a proton to the glycosidic oxygen.General acid catalyst (e.g., Glutamic acid)
Nucleophilic Attack The substrate's C-2 acetamido group attacks the anomeric carbon.C-2 acetamido group, Aspartic acid
Intermediate Formation Cleavage of the glycosidic bond and formation of an oxazolinium ion intermediate.Oxazolinium ion
Hydrolysis A water molecule attacks the intermediate, releasing the final product.General base catalyst (e.g., Glutamic acid), Water molecule

Role of the N-acetyl group and Glucosamine Moiety in Enzyme Recognition

The N-acetyl group and the glucosamine moiety of the substrate are critical for specific recognition by the HEX enzyme. The enzyme's active site has specific binding pockets that accommodate these features, ensuring that only substrates with the correct structure are cleaved. nih.govnih.gov The N-acetyl group is not only essential for recognition but, as described above, plays a direct role in the catalytic mechanism through substrate-assisted catalysis. nih.govmdpi.com The glucosamine portion of the substrate fits snugly into the active site, with its hydroxyl groups forming hydrogen bonds with amino acid residues, further stabilizing the enzyme-substrate complex. wikipedia.org

Resorufin N-acetyl-β-D-glucosamine as a Specific Substrate Analogue for Glycosyl Hydrolases

Resorufin N-acetyl-β-D-glucosamine is a synthetic substrate designed to mimic the natural substrates of glycosyl hydrolases like HEX. nih.govnih.govwikipedia.org It is considered a substrate analogue because it contains the key structural features necessary for recognition and cleavage by the enzyme—namely, the N-acetyl-β-D-glucosamine moiety. nih.gov The resorufin part of the molecule acts as the aglycone, which is the non-sugar portion that is released upon enzymatic cleavage. nih.gov This fluorogenic substrate is particularly useful for detecting and quantifying the activity of N-acetyl-β-D-glucosaminidase (NAG), a term often used interchangeably with HEX. biosynth.comnih.gov

Enzymatic Cleavage Mechanism and Fluorophore Release Dynamics

The enzymatic cleavage of Resorufin N-acetyl-β-D-glucosamine follows the substrate-assisted catalytic mechanism previously described for HEX. nih.govnih.gov When the glycosidic bond between the N-acetyl-β-D-glucosamine and the resorufin molecule is hydrolyzed by the enzyme, the highly fluorescent resorufin dye is released. nih.gov In its bound, non-fluorescent state, the resorufin molecule's fluorescence is quenched. Upon cleavage and release, it becomes intensely fluorescent, emitting light at a wavelength of approximately 598 nm. nih.gov This release of the fluorophore provides a direct and measurable signal that is proportional to the enzymatic activity. This property makes Resorufin N-acetyl-β-D-glucosamine a valuable tool in various research and diagnostic applications, allowing for the sensitive detection of HEX activity in real-time. nih.govnih.gov

Quantitative and Qualitative Applications in Enzymology and Cell Biology Research

Determination of N-acetyl-β-D-hexosaminidase Activity and Concentration

Resorufin (B1680543) N-acetyl-β-D-glucosaminide serves as an effective substrate for the quantitative analysis of N-acetyl-β-D-hexosaminidase (HEX) activity. The enzymatic hydrolysis of this non-fluorescent substrate yields N-acetyl-β-D-glucosamine and the fluorescent compound resorufin. nih.gov The intensity of the fluorescence emitted by resorufin, typically measured at an emission wavelength of around 598 nm, is directly proportional to the amount of enzyme activity present in the sample. nih.gov This principle allows for the sensitive determination of HEX concentration in various biological samples, including cell lysates and purified enzyme preparations. nih.govweizmann.ac.il

Compared to colorimetric substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), fluorogenic substrates such as Resorufin N-acetyl-β-D-glucosaminide offer significant advantages. nih.gov They provide higher sensitivity and are less susceptible to interference from other components in the sample that may absorb light. nih.gov The use of resorufin-based substrates also allows for continuous monitoring of the reaction in real-time. researchgate.net

The assay is typically performed under conditions that are optimal for the specific HEX isozyme being studied. For instance, human HEX enzymes generally exhibit optimal activity at an acidic pH of around 5.0, consistent with their lysosomal localization. nih.gov The concentration of the substrate is usually kept well above the Michaelis constant (Km) to ensure that the reaction rate is proportional to the enzyme concentration.

Enzyme Kinetic Studies and Parameter Determination (Km, Vmax) using Resorufin N-acetyl-β-D-glucosamine

Resorufin N-acetyl-β-D-glucosaminide is a valuable tool for investigating the kinetic properties of N-acetyl-β-D-hexosaminidases (HEX). By measuring the initial reaction rates at varying substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). weizmann.ac.ilnih.gov

The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

A typical kinetic experiment involves incubating a fixed amount of the enzyme with different concentrations of Resorufin N-acetyl-β-D-glucosaminide and monitoring the increase in fluorescence over time. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax. For some N-acetyl-D-glucosamine kinases, non-Michaelian kinetics have been observed. nih.govnih.gov

The table below provides a hypothetical example of data that could be obtained from such an experiment:

Substrate Concentration (µM)Initial Velocity (RFU/min)
550
1090
20150
40220
80280
160320

RFU: Relative Fluorescence Units

High-Throughput Screening for Enzyme Modulators

The fluorogenic nature of Resorufin N-acetyl-β-D-glucosaminide makes it highly suitable for high-throughput screening (HTS) assays aimed at identifying modulators of N-acetyl-β-D-hexosaminidase (HEX) activity. nih.govnih.govnih.gov HTS allows for the rapid testing of large libraries of compounds to find potential inhibitors or activators of the enzyme. nih.govnih.gov

In a typical HTS setup, the enzymatic reaction is carried out in microtiter plates, where each well contains the enzyme, the substrate, and a different test compound. The fluorescence is measured after a specific incubation period, and compounds that significantly alter the fluorescence signal compared to a control are identified as potential hits. The use of automated liquid handling systems and plate readers enables the screening of thousands of compounds in a short amount of time. springernature.com

Once potential modulators are identified through HTS, further studies are conducted to confirm their activity and characterize their mechanism of action. nih.govnih.gov Resorufin N-acetyl-β-D-glucosaminide is again employed in these secondary assays to determine the potency of the inhibitors (e.g., by calculating the IC50 value) or the efficacy of the activators.

For inhibitors, experiments are designed to distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. This involves measuring the enzyme kinetics in the presence of varying concentrations of the inhibitor and the substrate. Similarly, the mechanism by which activators enhance enzyme activity can be investigated. These studies are crucial for the development of specific and effective drugs targeting HEX enzymes.

The following table shows a hypothetical example of data for determining the IC50 of an inhibitor:

Inhibitor Concentration (µM)% Inhibition
0.110
145
1085
10098

Analysis of Cellular and Subcellular Enzymatic Activity

Resorufin N-acetyl-β-D-glucosaminide can be used to measure N-acetyl-β-D-hexosaminidase (HEX) activity within intact cells and subcellular fractions. wikipedia.orgresearchgate.net This allows researchers to study the localization and regulation of HEX activity in its native environment. For cellular assays, the substrate is added to cultured cells, and the increase in fluorescence is monitored over time, often using fluorescence microscopy or flow cytometry. nih.gov

The ability of the substrate to penetrate cell membranes is a critical factor for live-cell imaging. While some fluorogenic substrates can enter cells, others may require cell permeabilization techniques. The subcellular localization of HEX activity, which is primarily in lysosomes, can be confirmed by co-localization studies with lysosomal markers. nih.gov

Analyzing enzymatic activity in different cellular compartments provides insights into the specific roles of HEX in various cellular processes and how its activity might be altered in disease states.

Differentiation and Characterization of Hexosaminidase Isoforms and Specificities

Humans have two major lysosomal N-acetyl-β-D-hexosaminidase (HEX) isoenzymes, HEXA (a heterodimer of α and β subunits) and HEXB (a homodimer of β subunits). wikipedia.org While both isoforms can hydrolyze substrates like Resorufin N-acetyl-β-D-glucosaminide, they have different substrate specificities. For instance, only HEXA can hydrolyze the ganglioside GM2. wikipedia.org

To differentiate between the activities of HEXA and HEXB, researchers can use a combination of approaches. One method involves using specific inhibitors or antibodies that selectively target one of the isoforms. weizmann.ac.il Another approach is to use substrates that are preferentially hydrolyzed by one of the isoenzymes. While Resorufin N-acetyl-β-D-glucosamine is hydrolyzed by both, comparing its hydrolysis rate with that of a HEXA-specific substrate can provide information about the relative abundance and activity of the two isoforms in a sample.

The table below summarizes the key properties of the major human HEX isoforms:

IsoformSubunit CompositionHydrolyzes Resorufin N-acetyl-β-D-glucosamineHydrolyzes GM2 Ganglioside
HEXAαβYesYes
HEXBββYesNo

Research Applications in Glycobiology and Pathogen Studies

Resorufin N-acetyl-β-D-glucosaminide is a valuable reagent in the broader fields of glycobiology and the study of pathogens. nih.govmdpi.com Glycobiology is the study of the structure, biosynthesis, and function of glycans (carbohydrate chains), which play vital roles in numerous biological processes. N-acetyl-β-D-hexosaminidases are key enzymes in the processing and degradation of glycans, and this substrate allows for the detailed investigation of their function. nih.gov

In pathogen research, this fluorogenic substrate can be used to detect and characterize N-acetyl-β-D-hexosaminidase activity in microorganisms. nih.gov Some bacteria and fungi produce these enzymes to break down host glycans for nutrition or to facilitate invasion. mdpi.com Studying the activity of these enzymes can provide insights into the mechanisms of pathogenesis and may lead to the development of new anti-infective strategies. For example, some E. coli strains exhibit binding activity specific to N-acetyl-D-glucosamine. nih.gov

Investigating Glycoprotein (B1211001) and Glycolipid Degradation Pathways

N-acetyl-β-D-hexosaminidases (HEX/NAG) are essential lysosomal enzymes that sequentially remove terminal N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues from the non-reducing ends of oligosaccharide chains of glycoproteins and glycolipids. nih.govacs.org The degradation of these complex biomolecules is a critical process for cellular homeostasis, and its dysfunction can lead to various lysosomal storage diseases.

Resorufin N-acetyl-β-D-glucosaminide serves as a valuable tool for studying these degradation pathways. By introducing this fluorogenic substrate to cell lysates or purified enzyme preparations, researchers can measure the activity of HEX/NAG. An increase in fluorescence over time directly correlates with the enzymatic cleavage of the substrate, indicating the functional capacity of the glycoprotein and glycolipid degradation machinery. nih.gov For instance, a study monitoring endoglycosidase activities in Flavobacterium meningosepticum utilized a resorufin-labelled N-glycopeptide in a high-performance liquid chromatography (HPLC) assay to track enzyme activity during cultivation, demonstrating the utility of resorufin-based substrates in monitoring glycoprotein processing. nih.gov

The general principle of using fluorogenic substrates like Resorufin N-acetyl-β-D-glucosaminide in these assays is summarized in the table below.

Assay ComponentRoleDetection Principle
Resorufin N-acetyl-β-D-glucosaminide SubstrateNon-fluorescent until cleaved
N-acetyl-β-D-glucosaminidase (HEX/NAG) EnzymeCatalyzes the hydrolysis of the substrate
Resorufin ProductHighly fluorescent molecule
Spectrofluorometer InstrumentMeasures the increase in fluorescence intensity

This experimental setup allows for the sensitive and continuous monitoring of enzyme activity, providing quantitative data on the efficiency of glycoprotein and glycolipid degradation under various experimental conditions.

Analysis of Bacterial Glycosyl Hydrolases (e.g., Dispersin B)

Bacterial glycosyl hydrolases are a diverse group of enzymes involved in various biological processes, including biofilm formation and degradation. Dispersin B, a glycoside hydrolase from the periodontopathogen Aggregatibacter actinomycetemcomitans, is a prime example. nih.gov This enzyme specifically degrades poly-N-acetylglucosamine (PNAG), a key component of the extracellular matrix of many bacterial biofilms. nih.govnih.gov

The activity of Dispersin B and other bacterial glycosyl hydrolases can be effectively analyzed using fluorogenic substrates like Resorufin N-acetyl-β-D-glucosaminide. Dispersin B belongs to the glycoside hydrolase family 20 (GH20), which employs a substrate-assisted catalytic mechanism similar to human hexosaminidases. nih.gov This mechanistic similarity allows for the use of analogous substrates for activity assays. Although studies on Dispersin B have also utilized chromogenic substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide, the principles are directly transferable to the more sensitive resorufin-based assays. researchgate.netnih.gov

The table below outlines a typical enzymatic assay for a bacterial glycosyl hydrolase using a fluorogenic substrate.

ParameterDescriptionExample Finding
Enzyme Dispersin BExhibits both exo- and endoglycosidase activity against PNAG. nih.gov
Substrate Resorufin N-acetyl-β-D-glucosaminideAllows for sensitive, real-time monitoring of enzyme kinetics.
Assay Principle Measurement of fluorescence increase upon substrate cleavage.The rate of fluorescence increase is proportional to enzyme concentration.
Application Screening for inhibitors of biofilm-degrading enzymes.Identification of compounds that reduce the rate of resorufin release.

The use of Resorufin N-acetyl-β-D-glucosaminide in such assays facilitates high-throughput screening for potential inhibitors of bacterial glycosyl hydrolases, which could have therapeutic applications in combating biofilm-related infections.

Applications in Reactive Probe Development for Chemical Biology

The development of reactive probes for chemical biology is a rapidly advancing field that aims to create molecules for visualizing and understanding biological processes in living systems. Resorufin N-acetyl-β-D-glucosaminide and other resorufin-based glycosides are excellent starting points for the design of such probes due to the favorable photophysical properties of the resorufin fluorophore. nih.govnih.gov

Upon enzymatic cleavage, resorufin exhibits long-wavelength fluorescence, which minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio. nih.gov This makes it an ideal reporter molecule for in situ and in vivo imaging applications. nih.gov

Innovations in molecular fluorescence sensors have led to a new generation of diagnostic and imaging methods. For example, by attaching the N-acetyl-β-D-glucosamine moiety to a resorufin derivative, researchers can create probes that are specifically activated by HEX/NAG. These "smart" probes are initially non-fluorescent or have their fluorescence quenched. The enzymatic activity of HEX/NAG unmasks the resorufin fluorophore, leading to a detectable fluorescent signal at the site of enzyme activity. nih.gov This strategy has been employed to develop probes for assessing kidney health, imaging cancer, and studying lysosomal disorders. nih.govacs.org

The development of such reactive probes often involves the following considerations:

FeatureImportance in Probe Development
Specificity The probe should be selectively activated by the target enzyme (e.g., HEX/NAG).
Sensitivity The probe should provide a strong signal even at low enzyme concentrations.
Biocompatibility The probe and its cleavage products should be non-toxic to cells.
Photostability The fluorophore should be resistant to photobleaching during imaging experiments.

The versatility of the resorufin scaffold allows for chemical modifications to fine-tune these properties, making Resorufin N-acetyl-β-D-glucosaminide a cornerstone in the development of advanced reactive probes for chemical biology research. biosynth.com

Advanced Methodologies for Resorufin N Acetyl β D Glucosamine Assays

Development of Continuous Fluorometric Assays for Enzyme Kinetics

Continuous fluorometric assays are invaluable for studying enzyme kinetics as they allow for real-time monitoring of the reaction progress. nih.gov The use of Resorufin (B1680543) N-acetyl-β-D-glucosamine enables the continuous measurement of N-acetyl-β-D-glucosaminidase (NAGase) activity. As the enzyme hydrolyzes the substrate, the release of the fluorophore resorufin is monitored over time. This provides detailed kinetic information, including initial velocity, which is crucial for determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). tribioscience.com

A significant advantage of using resorufin-based substrates is that the product, resorufin, has a lower pKa than other common fluorophores like 4-methylumbelliferone. researchgate.net This allows the assay to be performed continuously at a physiological or optimal pH for the enzyme without the need for a stop solution to adjust the pH for optimal fluorescence. researchgate.netnih.gov The direct correlation between the rate of fluorescence increase and enzyme activity facilitates high-throughput screening of potential enzyme inhibitors or activators. mdpi.com

Optimization of Reaction Conditions: pH and Temperature Profiles for Enzymatic Reactions

The catalytic activity of enzymes is highly dependent on pH and temperature. nih.gov Therefore, optimizing these parameters is critical for the reliable and sensitive detection of N-acetyl-β-D-glucosaminidase (NAGase) activity using Resorufin N-acetyl-β-D-glucosamine.

pH Profile: The optimal pH for NAGase activity can vary depending on the source of the enzyme. For instance, soil NAGase assays have been conducted at a pH of 5.0 using a Tris-maleate buffer. researchgate.net In contrast, assays for NAGase in milk samples for mastitis detection have utilized a citrate (B86180) buffer at a pH of approximately 4.6. frontiersin.org The fluorescence of the product, resorufin, is also pH-sensitive, exhibiting strong fluorescence in neutral to basic conditions (pH > 7.0) and decreasing intensity in acidic environments. fx361.cc This necessitates a careful balance between the optimal pH for enzymatic activity and the pH required for maximal resorufin fluorescence.

Temperature Profile: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. nih.gov For soil NAGase assays, a temperature of 25°C has been used. researchgate.net It is essential to determine the optimal temperature for the specific NAGase being studied to ensure maximal reaction velocity and sensitivity of the assay.

Buffer System Selection and Additive Considerations for Assay Stability and Performance

The choice of buffer system and the inclusion of specific additives can significantly impact the stability and performance of an assay using Resorufin N-acetyl-β-D-glucosamine.

Buffer Systems: The buffer must maintain a stable pH at the optimum for the enzyme's activity. Common buffers used in NAGase assays include Tris-maleate and citrate buffers. researchgate.netfrontiersin.org For example, a 50 mM Tris-maleate buffer at pH 5.0 was used for soil enzyme assays. researchgate.net When working with complex biological samples, the buffer's composition can also help to minimize interference.

Additives: Additives can be included in the assay mixture to enhance enzyme stability or to prevent the degradation of the substrate or product. For instance, in some applications, it may be necessary to include protease inhibitors to prevent the degradation of the target enzyme by endogenous proteases present in the sample. The stability of the reagents themselves is also a key consideration; for example, some commercial N-acetyl-D-glucosamine assay kits contain enzymes supplied as stable suspensions.

Spectroscopic Detection Techniques and Signal Interpretation for Resorufin Fluorophore

The detection of N-acetyl-β-D-glucosaminidase (NAGase) activity using Resorufin N-acetyl-β-D-glucosamine relies on the measurement of the fluorescence signal from the enzymatic product, resorufin.

Spectroscopic Properties: Resorufin is a highly fluorescent molecule with a distinct excitation and emission spectrum. It has an excitation maximum around 571 nm and an emission maximum around 584 nm. aatbio.com This long-wavelength emission is advantageous as it minimizes interference from the autofluorescence of biological samples, which typically occurs at shorter wavelengths. researchgate.netnih.gov

Signal Interpretation: The increase in fluorescence intensity at 584 nm is directly proportional to the concentration of resorufin produced and, consequently, to the activity of the NAGase enzyme. nih.gov To accurately quantify enzyme activity, a standard curve is typically generated using known concentrations of resorufin. researchgate.net The rate of the reaction can be determined by continuously monitoring the fluorescence over time. It is important to subtract any background fluorescence from the sample and the substrate itself to ensure accurate measurements. researchgate.net The signal from resorufin can be quenched by certain substances, and its fluorescence is pH-dependent, with optimal signals in neutral to alkaline conditions. fx361.cc

Strategies for Minimizing Endogenous Interference and Background Signals in Complex Biological Samples

When assaying for N-acetyl-β-D-glucosaminidase (NAGase) activity in complex biological samples such as soil or milk, endogenous interference and high background signals can be significant challenges. researchgate.netnih.gov

Minimizing Interference:

Wavelength Selection: The use of resorufin, with its long excitation and emission wavelengths, helps to reduce interference from the natural fluorescence of many biological molecules. researchgate.net

Sample Dilution: Diluting the biological sample can reduce the concentration of interfering substances.

Background Subtraction: Running parallel control reactions is crucial. These controls should contain the sample but lack the substrate, or contain the substrate but lack the sample, to measure and subtract any inherent fluorescence or non-enzymatic substrate degradation. researchgate.net

Use of Specific Inhibitors: To confirm that the measured activity is due to NAGase, specific inhibitors of the enzyme can be used in control experiments.

A study on fungal activity in soil demonstrated that by using fluorogenic substrates and correlating the enzyme activity with fungus-specific indicators, it was possible to obtain reliable measurements despite the complexity of the soil matrix. nih.gov

Integration with Automated Assay Platforms for High-Throughput Analysis

The continuous and fluorometric nature of the Resorufin N-acetyl-β-D-glucosamine assay makes it highly suitable for adaptation to automated, high-throughput screening (HTS) platforms. nih.gov

High-Throughput Screening: HTS allows for the rapid testing of thousands of compounds, which is essential for drug discovery and enzyme inhibitor screening. The assay's "mix-and-read" format, which does not require a stop solution, simplifies automation. researchgate.netnih.gov Assays are typically performed in microplate formats (e.g., 96-well or 384-well plates), and robotic systems handle the dispensing of reagents and samples. mdpi.com Fluorescence plate readers then measure the signal from each well over time.

The development of resorufin-based assays has been highlighted as a useful tool for facilitating compound screening. researchgate.netnih.gov The sensitivity and robustness of these assays, along with their amenability to miniaturization and automation, reduce the cost and time required for large-scale screening campaigns. mdpi.com

Data Tables

Table 1: Spectroscopic Properties of Resorufin

PropertyValueReference
Excitation Maximum571 nm aatbio.com
Emission Maximum584 nm aatbio.com

Table 2: Example of N-acetyl-β-D-glucosaminidase Assay Conditions

ParameterConditionReference
SubstrateResorufin N-acetyl-β-D-glucosamine biosynth.com
Enzyme SourceSoil researchgate.net
Buffer50 mM Tris-maleate researchgate.net
pH5.0 researchgate.net
Temperature25°C researchgate.net
Final Substrate Concentration20 mM researchgate.net
Incubation Time30 min researchgate.net

Future Research Directions and Advanced Mechanistic Insights

Development of Next-Generation Resorufin-Based Glycosidase Probes with Enhanced Characteristics

The resorufin (B1680543) scaffold has proven to be a valuable tool for creating fluorogenic glycosidase substrates. rsc.org Its favorable photophysical properties, including a high fluorescence quantum yield and long excitation/emission wavelengths, make it an excellent starting point for the design of sensitive probes. rsc.org However, the quest for improved probes is ongoing, with a focus on several key characteristics:

Enhanced Sensitivity and Specificity: A primary goal is to develop probes with even greater sensitivity to allow for the detection of low-abundance glycosidases. This can be achieved by fine-tuning the chemical structure of the resorufin molecule to optimize its interaction with the target enzyme. Furthermore, enhancing specificity is crucial to ensure that the probe only reacts with the intended glycosidase, avoiding off-target effects that can lead to inaccurate results. whiterose.ac.uk

Improved Photostability: Photobleaching, the light-induced destruction of a fluorophore, can limit the duration of imaging experiments. frontiersin.org Developing next-generation resorufin-based probes with increased photostability will enable longer-term and more detailed imaging studies of glycosidase activity in living cells and tissues.

Red-Shifted Emission: Probes that emit light in the red or near-infrared part of the spectrum are highly desirable for in vivo imaging because they minimize background fluorescence from biological tissues. nih.gov Future research will likely focus on modifying the resorufin structure to shift its emission to longer wavelengths, thereby improving the signal-to-noise ratio in complex biological samples. whiterose.ac.ukresearchgate.net

Multi-functional Probes: There is growing interest in developing "trifunctional" probes that can not only detect but also isolate and identify glycosidases from complex mixtures. researchgate.net These probes would incorporate a reactive group for covalent labeling of the enzyme in addition to the fluorogenic reporter. researchgate.net

Exploration of Broader Enzyme Specificities and Applicability of the Resorufin Scaffold

While Resorufin N-acetyl-b-D-glucosamine is designed for a specific type of glycosidase, the versatile resorufin scaffold can be adapted to create a wide range of probes for various enzymes. By changing the glycosidic linkage and the sugar moiety, researchers can synthesize substrates for a diverse array of glycosidases. biosynth.com This opens up exciting possibilities for studying entire families of enzymes and their roles in different biological contexts.

The applications of these probes are also expanding. For instance, they can be used in high-throughput screening assays to identify new enzyme inhibitors, which could have therapeutic potential. researchgate.netnih.gov Furthermore, the development of resorufin-based probes for enzymes beyond glycosidases, such as those involved in other post-translational modifications, is an active area of research. rsc.org

Advanced Imaging Techniques Utilizing Fluorogenic Substrates for Cellular and Tissue Research

The combination of advanced fluorogenic probes with cutting-edge imaging techniques is revolutionizing our ability to visualize enzymatic activity at the cellular and subcellular level. rsc.orgnih.gov Techniques like super-resolution microscopy, which can overcome the diffraction limit of light, allow for the visualization of cellular structures with unprecedented detail. frontiersin.orgrsc.orgresearchgate.netacs.org

When used in conjunction with highly specific and photostable resorufin-based probes, super-resolution microscopy can provide detailed insights into the spatial and temporal regulation of glycosidase activity. rsc.orgrsc.orgresearchgate.net For example, researchers can now visualize the activity of individual enzymes within specific organelles, such as the lysosome, and track their movement and interactions with other molecules in real-time. acs.orgpnas.org This level of detail is crucial for understanding the complex roles of glycosidases in cellular processes.

Recent advancements in imaging technology, such as fluorescence lifetime imaging microscopy (FLIM), further enhance the capabilities of fluorogenic probes by providing information about the local environment of the fluorophore. nih.govphotonics.com This can reveal details about molecular interactions and the physicochemical properties of the cellular milieu. nih.gov The ongoing development of both probes and imaging technologies promises to yield even more powerful tools for cellular and tissue research. photonics.com

Elucidation of Specific Glycosidase Roles in Fundamental Cellular Processes and Glycosylation Pathways

Glycosidases are integral to a vast array of cellular processes, from the breakdown of complex carbohydrates for energy to the regulation of cell signaling and immune responses. numberanalytics.comcreative-biolabs.comwikipedia.orgbiocompare.com O-GlcNAcylation, the addition and removal of N-acetylglucosamine from proteins, is a key regulatory mechanism that is increasingly recognized for its importance in cellular function and disease. nih.govnih.govwikipedia.org

The dynamic cycling of O-GlcNAc is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. nih.govnih.gov Dysregulation of this process has been implicated in a number of diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govresearchgate.net

Fluorogenic probes like this compound are invaluable tools for studying the activity of specific glycosidases, such as OGA, in these contexts. researchgate.net By allowing for the sensitive and specific detection of enzyme activity in living cells, these probes can help to unravel the complex interplay between glycosylation and other cellular pathways. nih.govrsc.org This knowledge is essential for understanding the molecular basis of disease and for developing new therapeutic strategies that target glycosidases. nih.gov

Mechanistic Studies of Related N-acetylglucosamine Metabolizing Enzymes (e.g., GlmU, O-GlcNAcase)

A deeper understanding of the enzymes involved in N-acetylglucosamine metabolism is crucial for developing effective inhibitors and modulators of their activity. This includes enzymes like GlmU, which is essential for the biosynthesis of UDP-N-acetylglucosamine, the donor substrate for OGT, and O-GlcNAcase (OGA), which removes O-GlcNAc modifications. nih.govnih.govnih.gov

GlmU: This bifunctional enzyme, with both N-acetyltransferase and uridylyltransferase activities, is a key player in the synthesis of an essential precursor for peptidoglycan in bacteria. nih.govnih.gov Detailed kinetic and structural studies have begun to elucidate its mechanism of action. nih.govresearchgate.net For instance, research has shown that the acetyltransferase reaction proceeds through a ternary complex, with acetyl-coenzyme A binding first. nih.govresearchgate.net The identification of key residues in the active site provides a roadmap for the rational design of inhibitors that could serve as novel antibiotics. nih.govnih.govrsc.org

O-GlcNAcase (OGA): This enzyme is responsible for removing O-GlcNAc from proteins, thereby regulating a multitude of cellular processes. nih.govnih.gov Mechanistic studies, including quantum mechanical/molecular mechanical simulations, have provided insights into the catalytic mechanism of human OGA. acs.org These studies suggest a two-step process involving the formation of a bicyclic oxazolinium ion intermediate. acs.org Understanding the intricate details of this mechanism is critical for the development of selective OGA inhibitors, which have shown therapeutic promise in models of neurodegenerative diseases. researchgate.net

The table below summarizes key N-acetylglucosamine metabolizing enzymes and their functions.

EnzymeFunctionOrganism/LocationSignificance
GlmU Bifunctional N-acetyltransferase/uridylyltransferase; synthesizes UDP-N-acetylglucosamine. nih.govnih.govBacteria (e.g., Mycobacterium tuberculosis) nih.govresearchgate.netEssential for bacterial cell wall synthesis; a target for novel antibiotics. nih.govrsc.orgmdpi.com
O-GlcNAcase (OGA) Removes O-GlcNAc from serine and threonine residues of proteins. nih.govnih.govEukaryotes (cytoplasm and nucleus) wikipedia.orgnih.govRegulates numerous cellular processes; implicated in diabetes, cancer, and neurodegeneration. nih.govresearchgate.net
N-acetylglucosamine kinase (NAGK) Phosphorylates N-acetylglucosamine to re-enter the hexosamine biosynthetic pathway. nih.govEukaryotesInvolved in the recycling of GlcNAc. nih.gov
α-N-acetyl-D-glucosamine-1-phosphodiester N-acetylglucosaminidase Removes terminal N-acetylglucosamine residues from phosphodiesters on lysosomal enzymes. nih.govEukaryotes (lysosomes) nih.govInvolved in the processing of newly synthesized lysosomal enzymes. nih.gov
N-acetylglucosamine-6-phosphate deacetylase (NagA) Deacetylates N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate. researchgate.netBacteriaCentral role in amino sugar catabolism and cell wall precursor synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Resorufin N-acetyl-β-D-glucosamine, and how can researchers optimize yield and purity?

  • Methodology : Synthesis typically involves a two-step process: (1) glycosidation of resorufin with a protected glucosamine derivative (e.g., 2,3,4,6-tetra-O-acetyl-D-glucosamine) using SN2 chemistry, and (2) deprotection under neutral conditions (e.g., samarium/iodine) to remove acetyl groups. Optimization includes controlling reaction time, stoichiometry, and purification via preparative HPLC .

Q. How is Resorufin N-acetyl-β-D-glucosamine used in enzymatic assays for α-glucosidase activity?

  • Methodology : The compound acts as a fluorogenic substrate. Upon enzymatic cleavage of the glycosidic bond, free resorufin is released, emitting fluorescence (ex/em ~570/585 nm). Key steps:

  • Prepare a reaction buffer (pH 7.4, 10 mM PBS).
  • Incubate substrate with enzyme (e.g., α-glucosidase) at 37°C.
  • Quantify fluorescence kinetics using a microplate reader.
  • Validate with controls (e.g., enzyme inhibitors) to confirm specificity .

Q. What analytical techniques are recommended for quantifying Resorufin N-acetyl-β-D-glucosamine in biological samples?

  • Methodology : Use HPLC with fluorescence detection (C18 column, acetonitrile/water gradient) for high sensitivity. For structural confirmation, employ NMR (e.g., ¹H/¹³C) to verify β-glycosidic linkage and acetyl group retention. Cross-validate with mass spectrometry (ESI-MS) for molecular weight accuracy .

Advanced Research Questions

Q. How can conformational dynamics of the glucosamine moiety impact the performance of Resorufin N-acetyl-β-D-glucosamine in assays?

  • Analysis : Molecular dynamics simulations (0.2 ms total) reveal that N-acetyl-D-glucosamine (GlcNAc) undergoes 4C1 ↔ 1C4 chair transitions in aqueous environments, with a forward rate of ~0.8 μs⁻¹. This flexibility may influence substrate-enzyme binding kinetics. To address discrepancies in rigidity assumptions:

  • Use high-resolution crystallography or NMR relaxation experiments to probe chair conformations.
  • Compare activity data with methylglycoside analogs (slower transitions, ~0.3 μs⁻¹) to isolate conformational effects .

Q. What strategies mitigate interference from endogenous resorufin-reducing activity in mitochondrial metabolic assays?

  • Troubleshooting : Resorufin can be reduced non-specifically by mitochondrial complex I, confounding results. Solutions include:

  • Pre-treatment with rotenone (complex I inhibitor) to suppress background reduction.
  • Normalize data to cell-free controls.
  • Use time-resolved fluorescence to distinguish enzymatic vs. non-enzymatic signals .

Q. How can Resorufin N-acetyl-β-D-glucosamine be applied to study O-GlcNAc dynamics during cell division?

  • Experimental Design : Modify methods from O-GlcNAc functional studies (e.g., cytoplasmic microinjection of galactosyltransferase to block lectin interactions). For live-cell imaging:

  • Tag the compound with a cell-permeable moiety (e.g., acetoxymethyl ester).
  • Monitor fluorescence localization during mitosis (e.g., metaphase plate) to correlate O-GlcNAc cycling with spindle assembly .

Q. Why do hydrolysis-based quantification methods for GlcNAc derivatives yield variable recovery rates, and how can this be resolved?

  • Data Contradiction Analysis : Hydrolysis of chitin/chitosan to GlcNAc involves two-step sulfuric acid treatment , but recovery varies (85–92%) due to:

  • Incomplete depolymerization of β-(1→4) linkages.
  • Oxidative degradation of resorufin under acidic conditions.
  • Mitigation : Optimize acid concentration (e.g., 6 M H₂SO₄) and hydrolysis time (2–4 hr at 110°C). Validate via anhydromannose quantification by GC-MS .

Methodological Tables

Parameter Synthesis Optimization Assay Conditions
Reaction Time (Step 1)12–24 hr (monitor by TLC)Incubation: 30–60 min at 37°C
PurificationPrep HPLC (C18, 70% MeOH)Quench with 0.1 M NaOH (if needed)
Yield40–60% after deprotection Linear range: 0.1–10 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.